1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Description
1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea is a synthetic urea derivative characterized by a substituted phenyl and fluorophenyl-methoxypropyl moiety. Its structure features:
- Urea core: Central carbamide group (NH–CO–NH).
- Aromatic substituents: A 2-chlorophenyl group at position 1 and a 2-(2-fluorophenyl)-2-methoxypropyl group at position 2.
- Functional groups: Chlorine (electron-withdrawing) and fluorine (electronegative) atoms, along with a methoxy group, which influence steric and electronic properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c1-17(23-2,12-7-3-5-9-14(12)19)11-20-16(22)21-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMANMSAAHLNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Based Coupling
The most straightforward approach involves reacting 2-chloroaniline with a pre-synthesized isocyanate bearing the 2-(2-fluorophenyl)-2-methoxypropyl moiety. For example, 2-(2-fluorophenyl)-2-methoxypropyl isocyanate can be prepared via the Curtius rearrangement of the corresponding acyl azide, derived from 2-(2-fluorophenyl)-2-methoxypropanoic acid. Subsequent coupling with 2-chloroaniline in anhydrous dichloromethane at 0–5°C yields the target urea.
Carbamoyl Chloride Route
Alternatively, 2-chlorophenylcarbamoyl chloride may react with 2-(2-fluorophenyl)-2-methoxypropylamine. This method avoids handling volatile isocyanates but requires stringent moisture-free conditions. A 2021 study demonstrated that carbamoyl chlorides derived from chlorophenyl groups exhibit moderate reactivity with aliphatic amines, achieving yields of 60–75% under inert atmospheres.
Synthesis of Key Intermediate: 2-(2-Fluorophenyl)-2-Methoxypropylamine
The methoxypropylamine component is critical for constructing the target urea. Two pathways dominate its synthesis:
Grignard Addition to 2-Fluorophenylacetone
2-Fluorophenylacetone undergoes Grignard reaction with methylmagnesium bromide to form 2-(2-fluorophenyl)-2-propanol. Subsequent methylation with methyl iodide in the presence of silver(I) oxide yields 2-(2-fluorophenyl)-2-methoxypropane, which is then converted to the amine via Gabriel synthesis or reductive amination.
Reductive Amination of 2-(2-Fluorophenyl)-2-Methoxypropanal
Propanal derivatives can be synthesized through oxidation of the corresponding alcohol. Reductive amination using ammonium acetate and sodium cyanoborohydride affords the amine in 65–80% yields.
Comparative Analysis of Urea-Forming Reactions
The table below summarizes key parameters for urea synthesis methods applicable to the target compound:
Mechanistic Considerations and Side Reactions
Competing Pathways in Isocyanate Reactions
Isocyanates may undergo hydrolysis to form unstable carbamic acids, particularly in protic solvents. LC-MS studies of analogous systems revealed that HFC minimizes side reactions compared to corrosive alternatives like chlorosulfonyl isocyanate (CSI). For instance, HFC reacts cleanly with secondary amines, whereas CSI generates fluorosulfonyl urea byproducts.
Steric Effects in Methoxypropylamine Coupling
The quaternary carbon in 2-(2-fluorophenyl)-2-methoxypropylamine introduces steric hindrance, slowing nucleophilic attack on isocyanates. Kinetic studies show that increasing reaction temperatures to 40–50°C improves conversion rates but risks decomposition of heat-sensitive intermediates.
Purification and Characterization
Crude urea products require purification via recrystallization or column chromatography. Ethyl acetate/hexane mixtures (3:1 v/v) effectively separate the target compound from unreacted amines. Structural confirmation relies on:
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methoxy singlet (δ 3.3 ppm), and urea NH signals (δ 9.8–10.2 ppm).
- ESI-HRMS : Calculated for C₁₇H₁₇ClFN₂O₂ [M + H]⁺: 351.0875; observed: 351.0878.
Industrial Scalability and Environmental Impact
Large-scale synthesis (≥0.1 mol) benefits from HFC’s stability and near-quantitative yields. However, fluorinated byproducts necessitate specialized waste treatment. Recent patents describe closed-loop systems for recovering fluorinated solvents, reducing environmental footprint.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Adamantane-Substituted Urea Analogs
A closely related compound, 3-[(2S)-1-[(3R)-3-(2-Chlorophenyl)-2-(2-fluorophenyl)pyrazolidin-1-yl]-1-oxopropan-2-yl]-1-(adamantan-2-yl)urea (R2) , shares the 2-chlorophenyl and 2-fluorophenyl motifs but replaces the methoxypropyl group with a bulky adamantane moiety. Key differences:
- Synthetic Route : Both compounds utilize Boc-protected intermediates (e.g., Boc-L-alanine) for controlled assembly of the urea core, as detailed in .
Pesticide Urea Derivatives
Flufenoxuron (1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea), listed in , shares the urea backbone and halogenated aryl groups but differs in substitution patterns:
- Activity: Flufenoxuron is a chitin synthesis inhibitor used as an insecticide, whereas the target compound’s biological role remains unconfirmed .
- Substituent Effects: The trifluoromethyl group in flufenoxuron enhances pesticidal activity, while the methoxypropyl group in the target compound may confer metabolic stability.
Methoxypropyl-Containing Compounds
The theophylline-mercury complex (Meragidone Sodium, ) includes a 2-methoxypropyl group bound to a pyridinyl-mercury structure.
- Conformational Flexibility : The methoxy group may stabilize specific molecular conformations, analogous to its role in the target compound’s urea scaffold .
Research Findings and Implications
- Synthetic Methodology : The target compound’s synthesis likely parallels methods in , involving sequential coupling of halogenated aryl precursors and urea formation under controlled conditions .
- Structure-Activity Relationships (SAR): Chlorine and fluorine substituents enhance binding to hydrophobic enzyme pockets. Methoxypropyl vs.
- Unresolved Questions : Biological activity data for the target compound is absent in the provided evidence; further studies are needed to confirm its mechanism and efficacy.
Biological Activity
1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea, with the CAS number 1797355-85-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 336.8 g/mol
- Structure : The compound features a urea functional group linked to a chlorophenyl and a methoxypropyl moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound often exhibit their biological effects through various pathways:
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of urea derivatives, including this compound. For instance, in vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
These results indicate that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound's potential antimicrobial properties were assessed against several bacterial strains. Preliminary findings suggest moderate activity against Gram-positive bacteria, while Gram-negative bacteria showed resistance.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | No activity |
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of various urea derivatives on cancer cell proliferation. The study highlighted that compounds with similar structures to this compound showed significant inhibition of tumor growth in xenograft models.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of urea derivatives revealed that modifications to the phenyl groups enhanced antibacterial activity. This study suggests that structural optimization could lead to more potent antimicrobial agents derived from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
